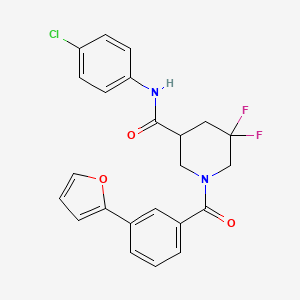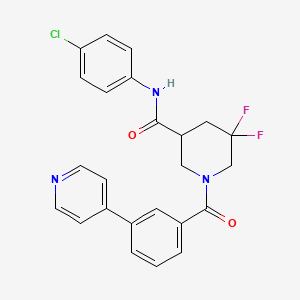![molecular formula C31H26F2N4O6 B606602 N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide CAS No. 1437321-24-8](/img/structure/B606602.png)
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide
説明
CEP-40783 is an inhibitor of the receptor tyrosine kinases Axl and c-MET (IC50s = 7 and 12 nM, respectively). It inhibits Axl in 293GT cells expressing Axl and c-MET in NCI H1299 non-small cell lung cancer (NSCLC) cells with IC50 values of 0.26 and 6 nM, respectively. It also inhibits the receptor tyrosine kinases TYRO3 and MER (IC50s = 3.5 and 1.89 nM, respectively). CEP-40783 (0.3 mg/kg) induces complete regression of tumors in an Axl/NIH3T3 mouse xenograft model and reduces the metastatic tumor burden in mouse orthotopic breast cancer models. It also induces tumor stasis and regression in an EBC-1 NSCLC mouse xenograft model when administered at doses of 3 and 10 mg/kg, respectively. CEP-40783 reduces tumor growth in an MC38 mouse syngeneic model concomitantly with an increase in leukocyte infiltration into tumors, the production of IFN-γ in natural killer cells, and the percentage of CD8+ T cells in tumor tissue.
CEP-40783, also known as RXDX-106, is a potent, selective and orally available inhibitor of AXL and c-Met with IC50 values of 7 nM and 12 nM, respectively for use in breast, non-small cell lung (NSCLC), and pancreatic cancers.
科学的研究の応用
Oncology
Scientific Field
Medical Oncology and Cancer Pharmacology
Application Summary
CEP-40783 has been identified as a potent and selective inhibitor of the AXL and c-Met receptor tyrosine kinases, which are implicated in various human cancers . Its application in oncology focuses on targeting these kinases to inhibit tumor growth, metastasis, and resistance to chemotherapy.
Methods of Application:
Results and Outcomes:
- In vivo, CEP-40783 induced complete tumor regressions at a dose of 0.3 mg/kg and demonstrated significant anti-tumor efficacy in reducing metastatic tumor burden in breast cancer models .
Pharmacology
Scientific Field
Pharmacodynamics and Pharmacokinetics
Application Summary
The pharmacological application of CEP-40783 involves studying its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens for therapeutic efficacy.
Methods of Application:
Results and Outcomes:
- CEP-40783 exhibited dose-dependent inhibition of AXL phosphorylation with significant target inhibition observed at various dosing levels, indicating its potential for clinical dosing optimization .
Molecular Biology
Scientific Field
Molecular Signaling and Kinase Activity
Application Summary
In molecular biology, CEP-40783 is applied to study the signaling pathways regulated by AXL and c-Met, which are crucial for cell migration, invasion, and angiogenesis.
Methods of Application:
Results and Outcomes:
- CEP-40783 demonstrated high kinome selectivity and prolonged target residence time, suggesting its utility in precisely modulating molecular signaling pathways involved in cancer .
Biochemistry
Scientific Field
Enzyme Inhibition and Protein Interaction
Application Summary
CEP-40783’s biochemical application involves studying its interaction with enzyme targets and its inhibitory effects on enzymatic activity.
Methods of Application:
Results and Outcomes:
- The compound showed potent inhibitory activity with low nanomolar IC50 values, indicating its strong biochemical interaction with the target enzymes .
Medicinal Chemistry
Scientific Field
Drug Design and Chemical Synthesis
Application Summary
CEP-40783 serves as a lead compound in medicinal chemistry for the design and synthesis of new therapeutic agents targeting AXL and c-Met.
Methods of Application:
Results and Outcomes:
- The structural optimization of CEP-40783 has led to improved drug-like properties, making it a valuable candidate for further development in medicinal chemistry .
Clinical Trials
Scientific Field
Clinical Oncology and Drug Development
Application Summary
CEP-40783 is investigated in clinical trials to assess its safety, efficacy, and therapeutic potential in treating various cancers.
Methods of Application:
Results and Outcomes:
- While specific clinical trial results for CEP-40783 are not detailed in the available literature, the preclinical data support its progression into clinical evaluation .
This analysis provides a detailed overview of the diverse applications of CEP-40783 across various scientific fields, highlighting its potential as a therapeutic agent in oncology and beyond. The compound’s efficacy in preclinical models paves the way for further research and clinical development.
Breast Cancer
Scientific Field
Oncology - Breast Cancer Research
Application Summary
CEP-40783 has shown potential in the treatment of breast cancer by targeting AXL and c-Met kinases, which are involved in tumor progression and metastasis.
Methods of Application:
Results and Outcomes:
- CEP-40783 was efficacious in reducing spontaneous lymph node and pulmonary metastatic tumor burden in breast cancer models at the mentioned dosages .
Non-Small Cell Lung Cancer (NSCLC)
Scientific Field
Oncology - Lung Cancer Research
Application Summary
The compound is being investigated for its efficacy against NSCLC, particularly in cases resistant to erlotinib, a commonly used treatment.
Methods of Application:
Results and Outcomes:
- CEP-40783 showed superior efficacy alone and in combination with erlotinib in TumorGraft™ models of NSCLC compared to standard-of-care agents .
Pancreatic Cancer
Scientific Field
Oncology - Pancreatic Cancer Research
Application Summary
CEP-40783 is explored for its role in pancreatic cancer due to the overexpression and activation of AXL and c-Met in this cancer type.
Methods of Application:
Results and Outcomes:
- Significant anti-tumor efficacy was observed in pancreatic cancer xenograft models, indicating the potential therapeutic utility of CEP-40783 in this field .
These additional applications highlight the versatility of CEP-40783 as a therapeutic agent across various types of cancer, offering hope for improved treatment options in oncology.
Gastrointestinal Cancer
Scientific Field
Oncology - Gastrointestinal Cancer Research
Application Summary
CEP-40783 is being studied for its potential to treat gastrointestinal cancers, particularly gastric carcinoma, by targeting the AXL and c-Met pathways.
Methods of Application:
Results and Outcomes:
- CEP-40783 demonstrated significant anti-tumor efficacy in GTL-16 xenografts, showing tumor stasis and regressions at the tested doses .
Therapeutic Resistance
Scientific Field
Cancer Treatment and Drug Resistance
Application Summary
The compound is researched for its ability to overcome therapeutic resistance in tumors that have developed resistance to chemotherapy and targeted therapies.
Methods of Application:
Results and Outcomes:
- CEP-40783 has shown promise in reversing resistance mechanisms, allowing for the re-sensitization of tumors to previously ineffective therapies .
Hematological Malignancies
Scientific Field
Oncology - Blood Cancer Research
Application Summary
Investigation of CEP-40783’s efficacy in treating hematological malignancies, such as leukemia, where AXL and c-Met play a role in disease progression.
Methods of Application:
Results and Outcomes:
- Preliminary studies indicate that CEP-40783 may inhibit the growth of leukemia cells, providing a basis for further clinical investigation .
Immunotherapy Enhancement
Scientific Field
Immunology and Cancer Immunotherapy
Application Summary
CEP-40783 is explored for its role in enhancing the efficacy of cancer immunotherapies by modulating the tumor microenvironment.
Methods of Application:
Results and Outcomes:
- CEP-40783 may improve the response to immunotherapies by altering the immune landscape of tumors, though specific data is pending further research .
Metastasis Inhibition
Scientific Field
Oncology - Metastasis Research
Application Summary
The compound’s potential to inhibit metastasis is being studied, given the role of AXL and c-Met in cancer cell migration and invasion.
Methods of Application:
Results and Outcomes:
- CEP-40783 has shown efficacy in reducing metastatic tumor burden in preclinical models, suggesting its potential as a metastasis inhibitor .
Drug Development and Combination Therapy
Scientific Field
Pharmacology and Drug Development
Application Summary
CEP-40783 serves as a candidate for combination therapy regimens, aiming to enhance the therapeutic index and reduce side effects.
Methods of Application:
Results and Outcomes:
特性
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWHHYUMFGOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |
CAS RN |
1437321-24-8 | |
| Record name | CEP-40783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-40783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



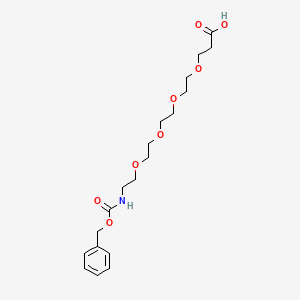
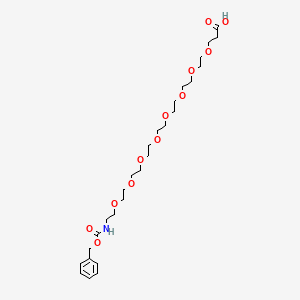
![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)


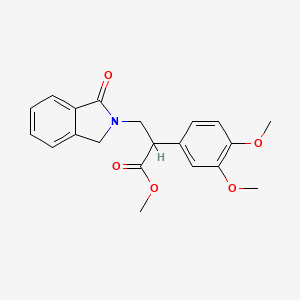
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
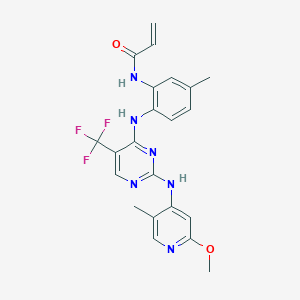
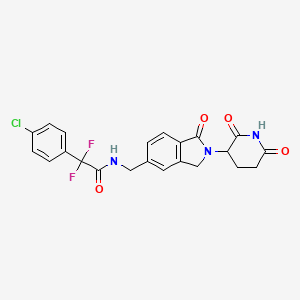
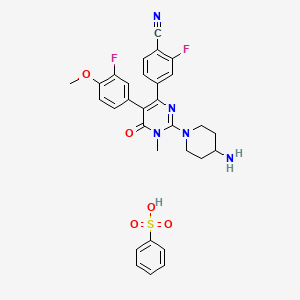
![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)
